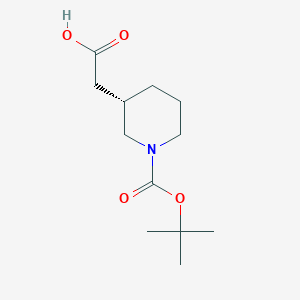

(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYGREZDLJVVSV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363609 | |

| Record name | [(3S)-1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941289-27-6 | |

| Record name | [(3S)-1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, a key chiral building block used in the synthesis of various pharmaceutical compounds. This document compiles available data from chemical databases and outlines standardized experimental protocols for the determination of its core physical characteristics.

Compound Identification and Structure

This compound, also known by its CAS Number 941289-27-6, is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetic acid substituent at the chiral center on the third position of the piperidine ring. The "(S)" designation indicates the stereochemistry at this chiral center.

Below is a summary of the compound's primary identifiers and structural information.

| Identifier | Value | Source |

| IUPAC Name | 2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | [1] |

| CAS Number | 941289-27-6 | [1][2] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |

| SMILES | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--CC(=O)O | [1] |

| InChIKey | QZYGREZDLJVVSV-VIFPVBQESA-N | [1] |

Physicochemical Properties

The following table summarizes the available quantitative physical and chemical data for the compound. It is important to note that much of the publicly available data is computationally predicted rather than experimentally determined.

| Property | Value | Comments | Source |

| Molecular Weight | 243.30 g/mol | --- | [1][2] |

| Appearance | Pale brown powder | --- | [2] |

| Boiling Point | 373.0 ± 15.0 °C | Predicted | [2] |

| Density | 1.121 g/cm³ | Predicted | [2] |

| pKa | 4.65 ± 0.10 | Predicted | [2] |

| XLogP | 1.4 | Predicted | [1][3] |

| Storage Temperature | 2-8°C | Recommended | [2] |

Logical Workflow for Compound Characterization

The characterization of a chemical substance like this compound follows a logical progression from identification to detailed property analysis. The workflow ensures that the material is correctly identified before its physical and chemical attributes are measured.

Experimental Protocols

Due to the absence of published experimental data for several key physical properties, this section provides detailed, standardized methodologies for their determination in a laboratory setting.

4.1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology:

-

Ensure the sample of this compound is thoroughly dried to remove any residual solvent.

-

Finely crush the crystalline powder.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute for an initial rapid determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15 °C below the approximate melting point found in the first run.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

-

4.2. Solubility Assessment (Qualitative)

-

Objective: To determine the solubility of the compound in various common laboratory solvents.

-

Methodology:

-

Add approximately 10 mg of the compound to a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) to the test tube.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes at ambient temperature.

-

Visually inspect the solution for any undissolved solid particles against a dark background.

-

Categorize the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

If the compound is insoluble at room temperature, gently warm the mixture to assess temperature-dependent solubility.

-

4.3. Specific Rotation Measurement (Polarimetry)

-

Objective: To measure the specific rotation, which confirms the enantiomeric identity of the chiral compound.

-

Methodology:

-

Prepare a solution of known concentration (c), typically expressed in g/100 mL. A suitable solvent in which the compound is highly soluble (e.g., methanol or chloroform) should be used. Accurately weigh the compound and dissolve it in a precise volume of solvent in a volumetric flask.

-

Calibrate the polarimeter using a blank (the pure solvent).

-

Rinse and fill the polarimeter sample tube (of known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).

-

Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)

-

Report the result specifying the temperature, wavelength, concentration, and solvent used.

-

Structural Diagram and Key Functional Groups

The chemical behavior and physical properties of the molecule are dictated by its structure, which includes a carboxylic acid, a carbamate (Boc group), and a chiral center.

References

Technical Guide: (S)-3-Carboxymethyl-1-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a representative synthetic application of (S)-3-carboxymethyl-1-Boc-piperidine, also known as (S)-1-Boc-piperidine-3-carboxylic acid. This chiral building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical candidates.

Physicochemical Properties

The key quantitative data for (S)-1-Boc-piperidine-3-carboxylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 229.27 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |

| CAS Number | 88495-54-9 | [2] |

| Melting Point | 165-169 °C | |

| Assay Purity | ≥97% | [2] |

| Optical Activity | [α]22/D +57°, c = 1 in chloroform |

Representative Synthetic Protocol: Amide Coupling Reaction

This section details a standard laboratory procedure for the coupling of (S)-1-Boc-piperidine-3-carboxylic acid with a primary amine to form a corresponding amide. This is a fundamental transformation in medicinal chemistry for the synthesis of novel derivatives.

Objective: To synthesize N-benzyl-(S)-1-Boc-piperidine-3-carboxamide.

Materials:

-

(S)-1-Boc-piperidine-3-carboxylic acid

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon), add (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM (20 mL).

-

Activation: Stir the solution at room temperature for 10 minutes. Add DCC (1.1 eq) to the mixture and continue stirring for an additional 20 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve benzylamine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-(S)-1-Boc-piperidine-3-carboxamide.

Synthetic Workflow Visualization

The following diagram illustrates the key stages of the amide coupling, work-up, and purification process described above.

References

An In-Depth Technical Guide to (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic Acid: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is a pivotal chiral building block in the synthesis of complex pharmaceutical agents. Its unique structural features, combining a protected piperidine ring with a carboxylic acid moiety, make it a valuable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and its significant applications in medicinal chemistry, with a particular focus on its role as a key intermediate in the synthesis of HIV-1 integrase inhibitors.

Chemical Structure and Properties

This compound is a white to light yellow solid. The molecule incorporates a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group, and a chiral center at the 3-position, from which an acetic acid group extends. This specific stereochemistry and the presence of both a protected amine and a carboxylic acid allow for selective chemical modifications, a crucial aspect in multi-step organic synthesis.

The chemical structure of this compound is depicted below:

Chemical Structure:

Table 1: Physicochemical and Computed Properties

| Property | Value | Reference |

| IUPAC Name | 2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | [1] |

| CAS Number | 941289-27-6 | [1] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| Appearance | White to light yellow solid or powder | |

| Purity | ≥ 96% | |

| Storage Conditions | 0-8°C | |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 243.14705815 Da | [1] |

| Monoisotopic Mass | 243.14705815 Da | [1] |

| Topological Polar Surface Area | 66.8 Ų | [1] |

| Heavy Atom Count | 17 | |

| Complexity | 295 | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield of the final product. A common synthetic route involves the protection of a piperidine derivative, followed by stereoselective reactions to introduce the acetic acid moiety.

Applications in Drug Development

Chiral piperidine scaffolds are prevalent in a large number of approved pharmaceutical agents due to their ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[2][3] this compound serves as a crucial intermediate in the synthesis of various therapeutic agents, including analgesics and anti-inflammatory drugs.

Role in HIV-1 Integrase Inhibitors

A significant application of this compound is in the development of HIV-1 integrase inhibitors.[4][5] This class of antiretroviral drugs targets the integrase enzyme, which is essential for the replication of HIV by inserting the viral DNA into the host cell's genome.[4][5]

The piperidine moiety of the title compound is incorporated into the final drug structure to optimize binding to the integrase enzyme, thereby inhibiting its function. The development of potent and selective integrase inhibitors is a key strategy in the fight against HIV/AIDS.

The mechanism of action of HIV-1 integrase inhibitors can be visualized as a multi-step process that is disrupted by these therapeutic agents.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its chiral nature and bifunctional properties make it an ideal starting material for the synthesis of complex, biologically active molecules. The continued exploration of its synthetic applications is expected to lead to the discovery of new and improved therapeutic agents for a variety of diseases.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C12H21NO4 | CID 1502084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic Acid: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of building blocks like (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is paramount for successful downstream applications. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and logical workflows to guide laboratory practices.

While specific quantitative solubility data for this compound in various solvents remains proprietary or unpublished in publicly accessible literature, general principles governing the solubility of similar N-Boc protected amino acid derivatives can provide valuable guidance. This compound, a key intermediate in the synthesis of pharmaceuticals such as analgesics and anti-inflammatory drugs, generally exhibits good solubility in common organic solvents used in peptide synthesis and medicinal chemistry.[1]

Qualitative Solubility Profile

Based on the general characteristics of Boc-protected amino acids, the expected solubility of this compound is summarized below. It is crucial to note that these are qualitative predictions and empirical determination is necessary for precise measurements.

| Solvent Class | Expected Solubility | Examples |

| Polar Aprotic Solvents | High solubility is expected. These solvents are commonly used in reactions involving Boc-protected amino acids.[2] | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) |

| Chlorinated Solvents | Good solubility is likely. Dichloromethane is a standard solvent for many organic reactions involving such compounds.[2] | Dichloromethane (DCM) |

| Ethereal Solvents | Moderate to good solubility is anticipated. | Tetrahydrofuran (THF) |

| Alcoholic Solvents | Moderate solubility is expected, potentially increasing with the alkyl chain length of the alcohol. | Methanol, Ethanol, Isopropanol |

| Non-Polar Solvents | Low solubility is predicted due to the polar carboxylic acid and carbamate groups. | Hexanes, Toluene |

| Aqueous Solutions | Low solubility is expected in neutral water. The solubility is likely to be pH-dependent, increasing in basic conditions due to the deprotonation of the carboxylic acid.[3] | Water, Phosphate-buffered saline (PBS) |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.[4][5] This protocol provides a detailed procedure for quantifying the solubility of this compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[6]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Role in Drug Discovery

This compound is a valuable building block in medicinal chemistry. Its piperidine core is a common motif in many biologically active molecules, and the Boc-protected amine and carboxylic acid functionalities allow for versatile chemical modifications. The following diagram illustrates its role in the synthesis of more complex drug candidates.

References

Commercial Suppliers of (S)-2-(1-Boc-piperidin-3-yl)acetic acid: A Technical Guide

For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is a critical first step in the synthesis of novel chemical entities. This guide provides an in-depth overview of commercial suppliers for (S)-2-(1-Boc-piperidin-3-yl)acetic acid (CAS No: 941289-27-6), a chiral building block frequently utilized in the synthesis of pharmaceutical compounds.[1][2] This document outlines key specifications from various suppliers, presents a general workflow for procurement and quality control, and offers a logical framework for its application in research.

Supplier and Product Overview

(S)-2-(1-Boc-piperidin-3-yl)acetic acid, also known as (S)-N-Boc-3-piperidineacetic acid, is a derivative of piperidine with a tert-butyloxycarbonyl (Boc) protecting group.[1][2] This structure makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. Several chemical suppliers offer this compound with varying purity levels, quantities, and pricing. Below is a comparative summary of offerings from prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Chem-Impex | (S)-(1-Boc-piperidin-3-yl)acetic acid | 941289-27-6 | ≥ 96% | Inquire |

| BOC Sciences | (R)-(N-Boc-piperidin-3-yl)acetic acid (Racemate may be available) | 912940-89-7 | 95% | Inquire |

| ChemicalBook | N-Boc-3-piperidineacetic acid | 157688-46-5 (Isomer) | 96%, 98%, 99% | 5g, 25g, 100g, 500g, 1kg, 25kg |

| BLDpharm | 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid (Isomer) | 157688-46-5 | Inquire | Inquire |

Note: Data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to contact suppliers directly for the most current pricing and availability. The CAS numbers for isomers are provided for reference.

Experimental Protocols and Applications

While specific experimental protocols for the direct use of (S)-2-(1-Boc-piperidin-3-yl)acetic acid are often proprietary to the end-user's research, its general application involves its use as a chiral building block in organic synthesis. The Boc-protecting group allows for selective reactions at other positions of the molecule. The carboxylic acid moiety can be activated and coupled with amines to form amides, a common linkage in many pharmaceutical agents.

A general workflow for the utilization of this compound in a research setting is outlined below.

Procurement and Quality Control Workflow for a Chemical Reagent.

Signaling Pathways and Logical Relationships

The utility of (S)-2-(1-Boc-piperidin-3-yl)acetic acid is not in its direct interaction with signaling pathways, but rather in its role as a structural motif in the synthesis of molecules that do. The piperidine ring is a common scaffold in medicinal chemistry, and its incorporation can influence the pharmacological properties of a compound. The logical relationship between this starting material and a final drug candidate is depicted in the following diagram.

General Synthetic Pathway from Starting Material to Final Product.

Conclusion

(S)-2-(1-Boc-piperidin-3-yl)acetic acid is a readily available chiral building block from a variety of commercial chemical suppliers. Researchers should carefully consider the purity and quantity required for their specific application and perform in-house quality control to verify the integrity of the purchased material. The synthetic versatility of this compound makes it a valuable tool in the development of novel therapeutics.

References

The Rising Profile of Substituted Piperidine Acetic Acids: A Technical Guide to Their Biological Activity

For Immediate Release

[City, State] – December 28, 2025 – As the quest for novel therapeutics continues, the substituted piperidine acetic acid scaffold is emerging as a promising framework in drug discovery. This technical guide offers an in-depth exploration of the biological activities of this versatile class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate its potential. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and synthetic workflows.

The piperidine ring is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The addition of an acetic acid moiety introduces a key vector for interacting with biological targets, leading to a diverse range of pharmacological activities. This guide will delve into the significant roles these compounds play, particularly as modulators of the central nervous system, as well as their emerging potential in other therapeutic areas such as oncology and thrombosis.

Quantitative Biological Data of Substituted Piperidine Derivatives

The biological activity of substituted piperidine acetic acids and their analogues is highly dependent on the nature and position of substituents on the piperidine ring. The following tables summarize key quantitative data for various derivatives, providing a comparative overview of their potency against different biological targets.

Table 1: GABA Transporter (GAT) Inhibition by Piperidine Carboxylic Acid Analogs

| Compound | Target | IC50 (µM) | Cell Line |

| NNC-711 | Human GAT1 | 0.04 | - |

| Tiagabine | Human GAT1 | 0.07 | - |

| SKF-89976A | Human GAT1 | 0.13 | - |

Table 2: Anti-Platelet Aggregation Activity of Piperidine Acetic Acid Derivatives

| Example Compound from Patent WO1997049698A1 | IC50 (µM) |

| Example 1 | 0.01 |

| Example 2 | 0.008 |

| Example 3 | 0.02 |

| Example 4 | 0.05 |

| Example 5 | 0.1 |

These compounds are described as inhibitors of fibrinogen-dependent platelet aggregation.[2]

Table 3: Cholinesterase Inhibition and Anticancer Activity of Substituted Piperidine Analogs

| Compound/Series | Target/Cell Line | Key Structural Features | IC50/Inhibition | Reference |

| Piperidine derivative 86a | Acetylcholinesterase (AChE) | N-benzylpiperidine linked to a multipotent molecule | 2.13 nM | [3] |

| N-substituted-piperidine analog 98a | Free Radical Scavenging | Nipecotic acid building block | 99.51% inhibition | [3] |

| N-substituted-piperidine analog 98b | Free Radical Scavenging | Nipecotic acid building block | 95.58% inhibition | [3] |

| Piperidine derivative 112a | MCF-7 (Breast Cancer) | - | 3.32 µM | [3] |

| Piperidine derivative 112a | T47D (Breast Cancer) | - | 0.91 µM | [3] |

| Piperidine derivative 112a | Hela (Cervical Cancer) | - | 1.71 µM | [3] |

This table showcases the broader potential of the substituted piperidine scaffold in neurodegenerative diseases and oncology.

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel substituted piperidine acetic acid derivatives. The following section provides protocols for key in vitro and in vivo assays.

In Vitro GABA Uptake Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the reuptake of GABA by the GABA transporter 1 (GAT1).

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GAT1 transporter are cultured in appropriate media.

-

Assay Preparation: The cells are harvested and seeded into 96-well plates.

-

Compound Incubation: A pre-incubation step is performed by adding Krebs-Ringer-HEPES (KRH) buffer containing various concentrations of the test compound or a reference inhibitor (e.g., Tiagabine). A vehicle control is also included. The plates are incubated for 10-20 minutes.[1]

-

GABA Uptake Initiation: A solution of radiolabeled GABA (e.g., [³H]GABA) in KRH buffer is added to each well. The final concentration of GABA should be close to its Michaelis-Menten constant (Km) value for GAT1.[1]

-

Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]GABA.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using a four-parameter logistic model.[1]

In Vivo Models for CNS Activity

The following protocols are established for assessing the anticonvulsant, anxiolytic, and analgesic potential of substituted piperidine acetic acids in animal models.

1. Maximal Electroshock Seizure (MES) Test (Anticonvulsant Activity)

-

Principle: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Protocol:

-

Animals: Male Swiss mice (20-25 g).

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.

-

Procedure: At the time of peak effect, a maximal electrical stimulus is delivered via corneal electrodes.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

-

2. Elevated Plus Maze (EPM) Test (Anxiolytic Activity)

-

Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms.

-

Protocol:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Mice are placed at the center of the maze, and their behavior is recorded for a set period.

-

Parameters Measured: Time spent in the open arms and the number of entries into the open and closed arms.

-

3. Von Frey Test (Neuropathic Pain/Analgesic Activity)

-

Principle: This test measures the mechanical allodynia (pain response to a non-painful stimulus) in models of neuropathic pain.

-

Protocol:

-

Apparatus: A set of calibrated von Frey filaments that apply a specific force.

-

Procedure: Animals are placed on a mesh floor, and the filaments are applied to the plantar surface of the hind paw.

-

Endpoint: The paw withdrawal threshold is determined by observing the animal's response to different filament forces. An increase in the withdrawal threshold indicates an analgesic effect.

-

Visualizing the Landscape: Signaling Pathways and Workflows

Diagrams are essential tools for understanding the complex biological systems in which substituted piperidine acetic acids operate.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity.[1] Among these, the tert-butyloxycarbonyl (Boc) group has historically played a foundational role, particularly in solid-phase peptide synthesis (SPPS).[1] This technical guide provides an in-depth exploration of the Boc protecting group, detailing its mechanism, application, and the critical experimental protocols for its successful implementation.

The Chemistry of the Boc Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used to temporarily block the Nα-amino group of an amino acid.[1][2] This prevents unwanted side reactions during the formation of peptide bonds.[1] Its chemical stability under basic and nucleophilic conditions makes it an excellent orthogonal partner to other protecting groups used for amino acid side chains.[3][4]

Protection Reaction: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][5] The reaction proceeds via nucleophilic acyl substitution, where the amino group of the amino acid attacks one of the carbonyl carbons of (Boc)₂O.[1][6]

Deprotection Reaction: The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1][2] The acidic conditions lead to the protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to liberate the free amine.[6][7] This process forms isobutylene and carbon dioxide as byproducts.[1][8]

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS strategy, also known as the Boc/Bzl strategy, is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain attached to a solid support, such as a Merrifield or MBHA resin.[9][10] The temporary Nα-Boc group is removed with a moderate acid like TFA, while more stable, benzyl-based (Bzl) side-chain protecting groups are removed at the end of the synthesis with a very strong acid, such as hydrogen fluoride (HF).[9][] This graduated acid lability is the core of the Boc/Bzl protection scheme.[9]

The workflow consists of the following key steps repeated for each amino acid addition:

-

Deprotection: Removal of the N-terminal Boc group with TFA in a solvent like dichloromethane (DCM).[9][12]

-

Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA), to yield a free amine.[7][13]

-

Coupling: The next Nα-Boc protected amino acid is activated by a coupling agent (e.g., HBTU, DIC) and added to the resin to form a new peptide bond.[9]

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, an acetylation step can be performed.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups simultaneously.[9]

Experimental Protocols

Protocol 1: Nα-Boc Protection of an Amino Acid

This protocol describes the general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[5]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[5]

-

Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.[5]

-

Cool the reaction mixture to 0 °C in an ice bath.[5]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.[5]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.[5][14]

-

Concentrate the mixture under reduced pressure to remove the organic solvent.[5]

-

Cool the remaining aqueous solution and acidify to a pH of 2-3 with 1M HCl.[5]

-

Extract the product with ethyl acetate (3x).[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[5]

Protocol 2: Boc-SPPS Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling on a solid support resin.

Materials:

-

Peptide-resin

-

Deprotection solution: 50% TFA in DCM[15]

-

Neutralization solution: 5-10% DIEA in DCM

-

Wash solvents: DCM, Isopropanol (IPA), Dimethylformamide (DMF)

-

Boc-protected amino acid (2-4 eq)

-

Coupling agent (e.g., HBTU, HOBt) (2-4 eq)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.[9]

-

Deprotection:

-

Neutralization:

-

Coupling:

-

In a separate vessel, dissolve the Boc-amino acid and coupling agent in DMF.[9]

-

Add this activation mixture to the neutralized peptide-resin.[9]

-

Add DIEA to initiate the coupling reaction.[9]

-

Agitate the mixture for 1-2 hours at room temperature.[9]

-

Monitor reaction completion with the Kaiser (ninhydrin) test. A negative result (resin remains colorless) indicates a complete reaction.[9]

-

Wash the resin with DMF and DCM to prepare for the next cycle.[9]

-

Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups. The use of hazardous anhydrous hydrogen fluoride (HF) requires a specialized, HF-resistant apparatus (e.g., made of Teflon and Kel-F) and stringent safety precautions.[15][16]

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Cold diethyl ether

-

Peptide solubilizing solution (e.g., aqueous acetonitrile with 0.1% TFA)

-

HF cleavage apparatus

Procedure:

-

Place the dried peptide-resin in the HF-resistant reaction vessel.[15]

-

Add the scavenger cocktail (e.g., 1 mL scavenger per 9 mL HF). A common scavenger is anisole.[12][15]

-

Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.[12][16]

-

Carefully distill anhydrous HF into the reaction vessel (approx. 10 mL HF per gram of resin).[12]

-

After the reaction, evaporate the HF under a vacuum, trapping it in a calcium oxide (CaO) trap.[15]

-

Once all HF is removed, precipitate the crude peptide by adding cold, peroxide-free diethyl ether.[15]

-

Wash the precipitated peptide several times with cold ether to remove scavengers and cleaved protecting groups.[9][15]

-

Dissolve the crude peptide in an appropriate aqueous buffer and lyophilize.[15]

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Quantitative Analysis: Boc vs. Fmoc Strategy

The choice between Boc and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a critical decision in peptide synthesis, with each strategy offering distinct advantages and disadvantages.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | References |

| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) | [],[17],[2] |

| Side-Chain Protection | Benzyl-based (Bzl), cleaved by strong acid (HF) | tert-Butyl-based (tBu), cleaved by moderate acid (TFA) | [] |

| Final Cleavage | Harsh strong acid (HF, TFMSA) | Moderate acid (TFA cocktail) | [17],[18] |

| Orthogonality | Based on graduated acid lability | Fully orthogonal (acid vs. base) | [19],[3] |

| Aggregation Issues | Can be advantageous for hydrophobic/difficult sequences due to protonation of the N-terminus after deprotection, reducing aggregation. | More prone to aggregation with certain difficult sequences. | [18] |

| Reagent Cost | Boc-protected amino acids are generally less expensive. | Fmoc-protected amino acids are typically more expensive. | [] |

| Safety & Equipment | Requires specialized, HF-resistant equipment due to the highly corrosive and toxic nature of HF. | Uses standard laboratory glassware; piperidine is toxic but less hazardous than HF. | [15],[13],[20] |

| Side Reactions | Risk of side reactions from carbocations generated during HF cleavage, requiring scavengers. | Aspartimide formation and diketopiperazine formation are common side reactions. | [15],[21] |

| Automation | Process maturity offers advantages for large-scale production. | Milder conditions and easier monitoring are well-suited for modern automated synthesizers. | [] |

Conclusion

The Boc protecting group, a cornerstone of peptide synthesis, offers a robust and reliable strategy, particularly for the synthesis of long or challenging peptide sequences.[1] Its use in the Boc/Bzl SPPS methodology is well-established, with extensive process validation data.[] While Fmoc chemistry has gained popularity due to its milder deprotection conditions and avoidance of hazardous HF, the Boc strategy remains indispensable.[1][19] For researchers synthesizing difficult or hydrophobic peptides, the Boc method's ability to mitigate on-resin aggregation can be a significant advantage.[18] A thorough understanding of the principles, protocols, and comparative aspects of Boc-SPPS is essential for any scientist or professional in the field of peptide chemistry and drug development.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. peptide.com [peptide.com]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, a chiral piperidine derivative, has emerged as a crucial building block in medicinal chemistry. Its discovery is intrinsically linked to the pursuit of novel therapeutics, particularly in the area of metabolic diseases. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of this versatile intermediate. Detailed experimental protocols for its synthesis are presented, along with its physicochemical properties. Furthermore, this guide elucidates the role of this compound as a scaffold in the development of G protein-coupled receptor 119 (GPR119) agonists, a promising class of drugs for the treatment of type 2 diabetes and obesity. A detailed diagram of the GPR119 signaling pathway is provided to illustrate the mechanism of action of these agonists.

Discovery and History

The discovery of this compound is not attributed to a single serendipitous moment but rather evolved from the systematic exploration of piperidine-containing molecules in drug discovery programs. The earliest significant disclosures of compounds incorporating this scaffold appear in the patent literature in the early 2000s.

Notably, U.S. Patent 6,335,324 B1 , filed in 2000 and published in 2002, describes a series of piperidine derivatives as modulators of chemokine receptor activity. While this patent does not explicitly detail the synthesis of the title compound in its free acid form, it provides methods for the synthesis of closely related ester derivatives, which are immediate precursors. The development of such compounds was driven by the need for conformationally constrained scaffolds that could present pharmacophoric features in a specific three-dimensional orientation to interact with biological targets.

The true significance of this compound became more apparent with the growing interest in G protein-coupled receptor 119 (GPR119) as a therapeutic target for type 2 diabetes and obesity. Researchers required versatile building blocks to synthesize libraries of GPR119 agonists. The chiral piperidineacetic acid scaffold provided an ideal starting point, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) of GPR119 modulators.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 941289-27-6 | [1] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| Appearance | White to off-white solid | Commercial supplier data |

| Melting Point | Not consistently reported | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water. | General chemical knowledge |

| ¹H NMR (CDCl₃) | Consistent with structure | Commercial supplier data |

| ¹³C NMR (CDCl₃) | Consistent with structure | Commercial supplier data |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. A plausible and commonly employed synthetic route involves the homologation of a protected piperidine-3-carboxylic acid. One of the well-established methods for such a one-carbon chain extension is the Arndt-Eistert reaction .

General Synthetic Pathway

The overall synthetic transformation can be visualized as a two-stage process:

-

Protection and Activation: Starting from (S)-piperidine-3-carboxylic acid, the piperidine nitrogen is first protected with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc protected carboxylic acid is then converted to a more reactive species, typically an acid chloride.

-

Homologation: The activated acid chloride undergoes the Arndt-Eistert reaction, which involves treatment with diazomethane to form a diazoketone, followed by a Wolff rearrangement in the presence of a nucleophile (e.g., water) to yield the desired one-carbon extended carboxylic acid.

Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure based on established chemical transformations for the synthesis of the target compound.

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

-

To a solution of (S)-piperidine-3-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1) at 0 °C, add sodium hydroxide (2.5 eq).

-

To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.

-

Acidify the aqueous residue to pH 2-3 with 1N HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid as a white solid.

Step 2: Synthesis of this compound via Arndt-Eistert Homologation

-

Acid Chloride Formation: To a solution of (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and add this solution dropwise to a solution of diazomethane in diethyl ether at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-3 hours.

-

Remove the excess diazomethane by bubbling nitrogen through the solution.

-

Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver(I) oxide (0.1 eq) in water.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Cool the mixture to room temperature and filter through a pad of celite.

-

Acidify the filtrate to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: GPR119 Agonists

This compound is a valuable intermediate in the synthesis of GPR119 agonists. GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from the gut.[3] This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes.[3]

The piperidineacetic acid scaffold of the title compound serves as a central core to which various functional groups can be attached to optimize the potency, selectivity, and pharmacokinetic properties of GPR119 agonists.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a cascade of intracellular events that ultimately leads to the physiological responses of insulin and incretin secretion.

GPR119 signaling pathway upon agonist binding.

The activation of Protein Kinase A (PKA) by cAMP triggers a series of downstream phosphorylation events that lead to the exocytosis of insulin-containing granules from pancreatic β-cells and GLP-1-containing granules from intestinal L-cells. This process is glucose-dependent, meaning that insulin secretion is significantly enhanced only in the presence of elevated blood glucose levels, which is a key safety feature for an anti-diabetic drug.[3]

Conclusion

This compound is a chiral building block of significant importance in modern drug discovery. Its history is closely tied to the development of therapeutics for metabolic disorders, particularly as a key component in the synthesis of GPR119 agonists. The synthetic routes to this compound are well-established, with the Arndt-Eistert homologation of protected (S)-piperidine-3-carboxylic acid being a viable and illustrative method. The understanding of its application in modulating the GPR119 signaling pathway underscores its value to medicinal chemists and drug development professionals. As the quest for novel and improved treatments for type 2 diabetes and obesity continues, the utility of this compound as a versatile synthetic intermediate is likely to endure.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The procedure involves the protection of the secondary amine of (S)-3-piperidineacetic acid using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Chemical Properties and Data

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₄[1] |

| Molecular Weight | 243.30 g/mol [1] |

| CAS Number | 941289-27-6[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.45 (s, 9H), 1.50-1.70 (m, 2H), 1.80-1.95 (m, 1H), 2.00-2.15 (m, 1H), 2.25-2.40 (m, 2H), 2.80-2.95 (m, 1H), 3.00-3.15 (m, 1H), 3.80-4.00 (m, 2H), 10.5 (br s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 28.4, 29.8, 35.2, 40.5, 44.2, 46.8, 79.8, 155.5, 178.2 |

| Mass Spectrometry | [M+H]⁺: 244.1543, [M+Na]⁺: 266.1363[2] |

Experimental Protocol: Synthesis of this compound

This protocol details the N-Boc protection of (S)-3-piperidineacetic acid.

Materials:

-

(S)-3-Piperidineacetic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (S)-3-piperidineacetic acid (1.0 eq) in a 1:1 mixture of dichloromethane and water.

-

Addition of Base: To the stirred solution, add sodium bicarbonate (2.5 eq). Stir the mixture until the solids are fully dissolved.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture at room temperature.

-

Reaction: Allow the reaction to stir vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers.

-

Wash the combined organic layers with 1 M HCl, followed by water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 85-95%

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Chiral Resolution of 2-(piperidin-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 2-(piperidin-3-yl)acetic acid into its individual enantiomers. The separation of these enantiomers is crucial for the development of stereochemically pure pharmaceuticals, as individual enantiomers often exhibit different pharmacological and toxicological profiles. The following sections detail two primary methods for chiral resolution: Diastereomeric Salt Resolution and Enzymatic Kinetic Resolution.

Diastereomeric Salt Resolution

Diastereomeric salt resolution is a classical and widely used method for separating enantiomers of acidic or basic compounds.[1] This technique involves the reaction of the racemic acid with a single enantiomer of a chiral resolving agent (a chiral base in this case) to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]

Principle

The racemic mixture of (R/S)-2-(piperidin-3-yl)acetic acid is reacted with an enantiomerically pure chiral resolving agent, such as (R)-(+)-α-phenylethylamine or (1R,2S)-(-)-ephedrine, to form two diastereomeric salts: [(R)-acid-(R)-base] and [(S)-acid-(R)-base]. Due to their different three-dimensional structures, these diastereomeric salts have distinct solubilities in a given solvent. The less soluble diastereomer will preferentially crystallize, allowing for its isolation by filtration. The enantiomerically enriched acid can then be recovered by treating the isolated salt with an achiral acid.

Experimental Protocol: Diastereomeric Salt Resolution

Materials:

-

Racemic 2-(piperidin-3-yl)acetic acid

-

Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (1R,2S)-(-)-ephedrine)

-

Solvents for crystallization (e.g., methanol, ethanol, isopropanol, acetone)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Filtration apparatus

-

Crystallization vessel

-

Rotary evaporator

-

Polarimeter or chiral HPLC for analysis

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve one equivalent of racemic 2-(piperidin-3-yl)acetic acid in a suitable solvent (e.g., ethanol) with gentle heating.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.

-

Slowly add the resolving agent solution to the racemic acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.

-

-

Fractional Crystallization:

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

The mother liquor, which is now enriched in the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.

-

-

Purification of the Diastereomeric Salt:

-

The diastereomeric purity of the isolated salt can be improved by recrystallization from a suitable solvent. The choice of solvent may require optimization.

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Suspend the purified diastereomeric salt in water.

-

Acidify the suspension with a stoichiometric amount of a strong acid, such as 1 M HCl, to a pH of approximately 2.

-

Extract the liberated enantiomerically enriched 2-(piperidin-3-yl)acetic acid with an organic solvent like ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched acid.

-

-

Recovery of the Other Enantiomer:

-

The mother liquor from the initial crystallization can be treated to recover the other enantiomer. This typically involves evaporation of the solvent, liberation of the acid, and subsequent resolution with the opposite enantiomer of the resolving agent if desired.

-

Data Presentation: Diastereomeric Salt Resolution

| Resolving Agent | Solvent | Diastereomeric Excess (de%) of Salt | Enantiomeric Excess (ee%) of Recovered Acid | Yield (%) |

| Di-benzoyl-L-tartaric acid | Ethanol | ≥97% | ≥97% | 35% |

| (S)-Mandelic acid | Isopropanol | >95% | >95% | 40% |

| (R)-Camphorsulfonic acid | Acetone | Not specified | Not specified | Low |

| Di-p-tolyl-D-tartaric acid | Methanol | Not specified | Not specified | Low |

Workflow Diagram: Diastereomeric Salt Resolution

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to differentiate between enantiomers in a racemic mixture.[5][6][7] Lipases are commonly employed for this purpose, catalyzing reactions such as esterification or hydrolysis at different rates for each enantiomer.

Principle

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of the racemic substrate into a product, leaving the other enantiomer unreacted. For 2-(piperidin-3-yl)acetic acid, this could involve the enantioselective esterification of the carboxylic acid group or the hydrolysis of a corresponding racemic ester derivative. The difference in reaction rates allows for the separation of the unreacted enantiomer from the product.

Experimental Protocol: Enzymatic Kinetic Resolution (Esterification)

Materials:

-

Racemic 2-(piperidin-3-yl)acetic acid (or its N-protected derivative)

-

Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL))

-

Alcohol (e.g., butanol, isopropanol)

-

Organic solvent (e.g., toluene, hexane)

-

Molecular sieves (to remove water)

-

Buffer solution (for pH control in hydrolysis)

-

Silica gel for column chromatography

-

Analytical method for determining enantiomeric excess (e.g., chiral HPLC)

Procedure:

-

Enzymatic Esterification:

-

To a solution of racemic 2-(piperidin-3-yl)acetic acid (N-protection may be required to avoid side reactions) and an alcohol in an organic solvent, add the lipase.

-

The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 30-50 °C).

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC) until approximately 50% conversion is reached.

-

-

Separation of Product and Unreacted Substrate:

-

Once the desired conversion is achieved, the enzyme is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The resulting mixture of the esterified product and the unreacted acid is separated by column chromatography or extraction.

-

-

Hydrolysis of the Ester (if necessary):

-

The enantiomerically enriched ester can be hydrolyzed back to the corresponding acid using standard chemical methods (acidic or basic hydrolysis) to obtain the other enantiomer of the acid.

-

Data Presentation: Enzymatic Kinetic Resolution

The following table presents hypothetical data for the enzymatic resolution of a racemic piperidine derivative based on literature for similar compounds.[6][7]

| Enzyme | Reaction Type | Conversion (%) | Enantiomeric Excess (ee%) of Substrate | Enantiomeric Excess (ee%) of Product |

| Candida antarctica Lipase B (CALB) | Esterification | 50 | >99% | >99% |

| Pseudomonas cepacia Lipase (PSL) | Esterification | 48 | 95% | 92% |

| Pig Liver Esterase (PLE) | Hydrolysis of Ester | 50 | 24% | Not specified |

| Porcine Pancreatic Lipase (PPL) | Acylation | Not specified | Low | Low |

Workflow Diagram: Enzymatic Kinetic Resolution```dot

Caption: Comparison of Chiral Resolution Methods.

Disclaimer: The provided protocols are generalized and may require optimization for the specific substrate and desired scale. It is recommended to perform small-scale screening experiments to determine the optimal resolving agent, solvent, enzyme, and reaction conditions. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 2. benchchem.com [benchchem.com]

- 3. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 4. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 5. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-Carboxymethylpiperidine

Introduction

(S)-3-Carboxymethylpiperidine, also known as (S)-piperidine-3-acetic acid, is a crucial chiral building block in the synthesis of numerous pharmaceutical agents. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules and approved drugs.[1][2][3] The stereochemistry at the C3 position is often critical for biological activity, making enantioselective synthesis a key challenge for chemists in drug discovery and development. These application notes provide detailed protocols for robust and modern methods for the asymmetric synthesis of (S)-3-carboxymethylpiperidine and related chiral 3-substituted piperidines, intended for researchers, scientists, and professionals in the field.

Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This method provides a highly efficient route to enantioenriched 3-substituted piperidines through a three-step process involving the partial reduction of pyridine, a key Rh-catalyzed asymmetric carbometalation, and a final reduction.[1][2] This strategy offers broad functional group tolerance and has been successfully applied to the synthesis of clinically relevant molecules.[1][4]

Principle

The core of this method is a rhodium-catalyzed asymmetric reductive Heck reaction. A dihydropyridine substrate, generated in situ from pyridine, undergoes a highly regio- and enantioselective carbometalation with a boronic acid.[4] The chiral environment provided by a rhodium complex with a chiral phosphine ligand, such as (S)-Segphos, controls the stereochemical outcome of the reaction, leading to the formation of a 3-substituted tetrahydropyridine with high enantiomeric excess.[5] A final reduction step then yields the desired chiral piperidine.

Experimental Protocols

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Precursor) [5]

-

To a solution of pyridine (20 mmol, 1.0 equiv) and NaBH₄ (20.0 mmol, 1.0 equiv) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1.0 equiv) dropwise under a nitrogen atmosphere.

-

Maintain the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction with water (50 mL).

-

Extract the mixture with Et₂O (2 x 30 mL).

-

Combine the organic layers and wash sequentially with 1N NaOH (2 x 20 mL) and 1N HCl (2 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by passing it through a short pad of silica gel (eluting with a 2% to 10% acetone/hexane gradient) to yield the title compound.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [5]

-

In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

-

Seal the vial with a rubber septum, evacuate, and purge with argon (repeat three times).

-

Add toluene (0.25 mL), THF (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 180 µL, 1.0 mmol, 2.0 equiv).

-

Stir the catalyst solution at 70 °C for 10 minutes.

-

Add the boronic acid (e.g., 4-(methoxycarbonylmethyl)phenylboronic acid, 1.5 mmol, 3.0 equiv) followed by the dihydropyridine from Step 1 (0.5 mmol, 1.0 equiv).

-

Stir the resulting mixture at 70 °C for 20 hours.

-

After cooling to room temperature, purify the product by flash column chromatography on silica gel.

Step 3: Reduction to (S)-3-Carboxymethylpiperidine

-

The N-protected, 3-substituted tetrahydropyridine obtained from Step 2 is subjected to standard reduction conditions (e.g., H₂, Pd/C in methanol or ethanol) to saturate the double bond.

-

Subsequent cleavage of the N-protecting group (e.g., hydrolysis for a carboxylate) and the ester group (if applicable) under acidic or basic conditions yields the final product, (S)-3-carboxymethylpiperidine.

Data Presentation

The following table summarizes representative data for the Rh-catalyzed asymmetric synthesis of 3-substituted tetrahydropyridines, the direct precursors to the target piperidines.

| Entry | Arylboronic Acid | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | 91 | 99 |

| 2 | 4-Fluorophenylboronic acid | 90 | >99 |

| 3 | 4-Methoxyphenylboronic acid | 89 | 99 |

| 4 | 2-Naphthylboronic acid | 85 | >99 |

| 5 | 3-Thienylboronic acid | 82 | 99 |

| (Data adapted from Mishra et al., J. Am. Chem. Soc., 2023)[5] |

Method 2: Synthesis from L-Glutamic Acid (Chiral Pool Approach)

This synthetic route utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, to construct the chiral piperidine ring. The inherent stereochemistry of the starting material directs the synthesis, avoiding the need for an asymmetric catalyst.

Principle

This multi-step synthesis transforms L-glutamic acid into a key di-tosylate intermediate. Intramolecular cyclization of this intermediate with a suitable amine furnishes the N-substituted piperidine ring. The key steps involve protection of the amine, reduction of the carboxylic acids to alcohols, tosylation of the resulting diol, and finally, cyclization.

Experimental Protocols

Step 1: Synthesis of (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate

-

To a stirred solution of dimethyl glutamate hydrochloride (10 g, 57 mmol) in CH₂Cl₂ (120 mL) at 0 °C, add triethylamine (32 mL, 228 mmol).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol) and a catalytic amount of DMAP (0.7 g, 0.1 equiv).

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Quench the reaction with distilled water (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).

-

Wash the combined organic layers with 10% aqueous NaHCO₃ solution (100 mL) and brine (100 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Step 2: Reduction to the Diol

-

To a solution of the diester from Step 1 (10 g, 34.5 mmol) in THF (100 mL) at 0 °C, add NaBH₄ (3.9 g, 103.5 mmol) portion-wise.

-

Add methanol (20 mL) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of 1N HCl at 0 °C until the pH is ~7.

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography (silica gel, ethyl acetate/hexane) to afford the pure diol.

Step 3 & 4: Ditosylation and Cyclization

-

The diol from Step 2 is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl, ~2.2 equiv) is added portion-wise, and the reaction is stirred overnight.

-

Standard aqueous workup followed by purification yields the ditosylate.

-

The ditosylate is then dissolved in a suitable solvent (e.g., acetonitrile) and treated with a primary amine (e.g., benzylamine, which can be later removed by hydrogenolysis) and a base (e.g., K₂CO₃) at elevated temperature to effect cyclization to the N-substituted piperidine.

-

Subsequent deprotection and functional group manipulations would be required to arrive at the final target compound. The overall yields for substituted piperidines via this route are reported to be in the range of 44% to 55% from L-glutamic acid.

Data Presentation

This chiral pool method provides access to enantiomerically pure products, with the stereochemistry dictated by the starting material.

| Step | Product | Typical Yield (%) | Enantiomeric Purity |

| 1 | N-Boc Diester | >90 | >99% ee |

| 2 | Diol | 70-80 | >99% ee |

| 3-4 | N-Substituted Piperidine | 60-70 (over 2 steps) | >99% ee |

| (Yields are representative and adapted from similar literature procedures) |

References

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

Protocol for the N-Boc Protection of 3-Piperidineacetic Acid